molecular formula C23H32N4 B611379 TIQ-15

TIQ-15

Numéro de catalogue: B611379
Poids moléculaire: 364.5 g/mol
Clé InChI: MYCKNKHATQGHEV-YADHBBJMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

La synthèse de TIQ-15 implique l'utilisation de la tétrahydroisoquinoléine (THIQ) comme structure de base. La voie de synthèse comprend généralement les étapes suivantes:

Analyse Des Réactions Chimiques

TIQ-15 subit plusieurs types de réactions chimiques, notamment:

Applications de recherche scientifique

This compound a une large gamme d'applications dans la recherche scientifique:

Mécanisme d'action

This compound exerce ses effets en se liant au récepteur CXCR4, bloquant ainsi l'interaction entre CXCR4 et son ligand, le facteur 1 dérivé des cellules stromales (SDF-1). Cette inhibition empêche les voies de signalisation en aval qui sont activées par CXCR4, ce qui entraîne une réduction de la migration et de la prolifération cellulaires . De plus, this compound inhibe l'enzyme CYP450 2D6, qui est impliquée dans le métabolisme de divers médicaments .

Applications De Recherche Scientifique

HIV Treatment

Mechanism of Action
TIQ-15 acts as an antagonist to the CXCR4 receptor, which is critical for HIV entry into host cells. It has demonstrated potent inhibition against CXCR4-tropic and dual-tropic HIV viruses with an IC50 value of approximately 6 nM for CXCR4 calcium flux . The compound blocks SDF-1α binding, signal transduction pathways, and inhibits T cell chemotaxis induced by SDF-1α, thereby preventing viral entry and spread .

Synergistic Effects
In studies involving co-dosing with maraviroc (a CCR5 inhibitor), this compound exhibited synergistic activity, suggesting its potential use in combination therapies for patients infected with mixed tropic viruses . This dual-action approach could enhance therapeutic efficacy against diverse HIV strains.

Cancer Treatment

Role in Breast Cancer
Research has indicated that this compound may play a role in overcoming trastuzumab resistance in breast cancer patients. In vitro studies have shown that this compound can inhibit the proliferation of MDA-MB-231 breast tumor cells, highlighting its potential as an anticancer agent . The compound's ability to modulate CXCR4 signaling pathways may contribute to its effectiveness in cancer therapy.

Potential for Combination Therapy
this compound's favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties make it a promising candidate for further development in combination therapies targeting cancer cells that express CXCR4 .

Pharmacological Profile

ADME Characteristics
Preliminary tests indicate that this compound has minimal inhibitory effects on CYP450 enzymes, distinguishing it from other CXCR4 antagonists like AMD11070. This characteristic is crucial for reducing drug-drug interactions and enhancing safety profiles in clinical settings .

Specificity and Selectivity
this compound selectively inhibits CXCR4 without affecting CCR5 receptors even at high concentrations, reinforcing its specificity as a targeted therapy for conditions involving CXCR4 signaling .

Case Studies and Research Findings

StudyFocusFindings
PLOS Pathogens (2024)HIV InhibitionDemonstrated potent inhibition of CXCR4-tropic viruses; synergistic effects with maraviroc .
ResearchGate (2023)Cancer ResistanceShowed effectiveness against MDA-MB-231 cells; potential to overcome trastuzumab resistance .
NARI (2023)Atherosclerosis ImagingDeveloped a contrast agent based on this compound structure; highlights versatility beyond anti-HIV and anti-cancer applications .

Mécanisme D'action

Activité Biologique

TIQ-15 is a novel compound classified as a CXCR4 antagonist, belonging to the tetrahydroisoquinoline (TIQ) subclass. Its development is significant in the context of HIV treatment, particularly for infections involving CXCR4-tropic and dual-tropic strains of the virus. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

This compound exerts its biological effects primarily through antagonism of the CXCR4 receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in HIV entry into host cells. The compound has demonstrated the ability to inhibit several key processes:

  • SDF-1 Binding : this compound blocks the binding of stromal cell-derived factor 1 (SDF-1) to CXCR4, which is essential for HIV entry and T cell chemotaxis .
  • Signal Transduction : It inhibits SDF-1-induced signal transduction pathways, specifically those involving cofilin activation and cAMP production. This compound has an IC50 value of 41 nM for blocking SDF-1α-induced cAMP reduction, significantly more potent than AMD3100 (347 nM) .
  • Chemotaxis Inhibition : this compound inhibits SDF-1α/CXCR4-mediated chemotaxis in CD4 T cells with an IC50 of 176 nM .

Pharmacological Profile

The pharmacological properties of this compound have been characterized through various assays:

Property Value Notes
IC50 for CXCR4-tropic HIV13 nMPotent inhibition without cytotoxicity .
IC50 for SDF-1α-induced cAMP41 nMMore effective than AMD3100 .
IC50 for T cell chemotaxis176 nMDose-dependent inhibition observed .
Synergistic effect with maravirocYesEnhances efficacy against R5-tropic viruses .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound as a therapeutic agent:

  • Inhibition of HIV Entry : In vitro studies demonstrated that this compound effectively blocks HIV entry into primary CD4 T cells, showcasing its specificity for CXCR4-tropic strains while not affecting CCR5-tropic strains significantly .
  • Cofilin Activation : Research indicated that this compound inhibits cofilin dephosphorylation in response to SDF-1α, supporting its role in disrupting CXCR4-mediated signaling pathways .
  • Clinical Isolate Testing : When tested against a panel of clinical isolates, this compound exhibited potent inhibition against CXCR4-tropic and dual-tropic viruses, reinforcing its potential application in treating diverse HIV strains .

Propriétés

Formule moléculaire

C23H32N4

Poids moléculaire

364.5 g/mol

Nom IUPAC

N'-[[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methyl]-N'-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine

InChI

InChI=1S/C23H32N4/c24-12-3-4-14-27(22-11-5-9-18-10-6-13-25-23(18)22)17-21-15-19-7-1-2-8-20(19)16-26-21/h1-2,6-8,10,13,21-22,26H,3-5,9,11-12,14-17,24H2/t21-,22+/m1/s1

Clé InChI

MYCKNKHATQGHEV-YADHBBJMSA-N

SMILES

C1CC(C2=C(C1)C=CC=N2)N(CCCCN)CC3CC4=CC=CC=C4CN3

SMILES isomérique

C1C[C@@H](C2=C(C1)C=CC=N2)N(CCCCN)C[C@H]3CC4=CC=CC=C4CN3

SMILES canonique

C1CC(C2=C(C1)C=CC=N2)N(CCCCN)CC3CC4=CC=CC=C4CN3

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

TIQ-15;  TIQ 15;  TIQ15; 

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
TIQ-15
Reactant of Route 2
TIQ-15
Reactant of Route 3
TIQ-15
Reactant of Route 4
TIQ-15
Reactant of Route 5
TIQ-15
Reactant of Route 6
TIQ-15

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.